molecular formula C18H20N2O3S B2372626 N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide CAS No. 921537-02-2

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Cat. No.: B2372626
CAS No.: 921537-02-2
M. Wt: 344.43
InChI Key: VJNDFRSDSAILPJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indolinone moiety and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. The indolinone moiety can interact with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
  • N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
  • N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is unique due to the presence of the propyl group on the benzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-4-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)2/h5-11,19H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDFRSDSAILPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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